2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
CAS No.: 671771-64-5
Cat. No.: VC6379327
Molecular Formula: C17H19NO5S2
Molecular Weight: 381.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671771-64-5 |
|---|---|
| Molecular Formula | C17H19NO5S2 |
| Molecular Weight | 381.46 |
| IUPAC Name | 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C17H19NO5S2/c1-9(2)13(16(20)21)18-15(19)12(25-17(18)24)8-10-6-5-7-11(22-3)14(10)23-4/h5-9,13H,1-4H3,(H,20,21)/b12-8+ |
| Standard InChI Key | PJEKOILLZDITLD-XYOKQWHBSA-N |
| SMILES | CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Introduction
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic molecule belonging to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing sulfur and nitrogen in a five-membered ring, known for their diverse biological properties, making them significant in medicinal chemistry.
Synthesis and Purification
The synthesis of this compound typically involves several key steps, which can be optimized using continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Synthesis Steps:
-
Starting Materials: The synthesis often begins with commercially available starting materials.
-
Reaction Conditions: The reactions are typically carried out under controlled conditions, including temperature and solvent selection.
-
Purification Methods: Recrystallization and chromatography are used to achieve high purity.
Biological Activities and Applications
The compound exhibits potential biological activities due to its unique structure. It interacts with specific biological targets, which can be modified through chemical reactions to enhance its activity or synthesize derivatives with improved properties.
Potential Applications:
-
Medicinal Chemistry: Due to its thiazolidine structure, it may have applications in drug development.
-
Biological Targets: It can interact with various biological targets, potentially influencing metabolic pathways.
Research Findings and Future Directions
Research on this compound is ongoing, focusing on optimizing its synthesis and exploring its biological activities. Future studies may involve in-depth analysis of its interactions with biological targets and potential applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume